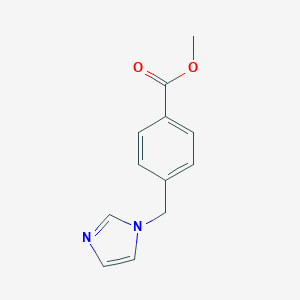

Methyl 4-(1H-imidazol-1-ylmethyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(imidazol-1-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12(15)11-4-2-10(3-5-11)8-14-7-6-13-9-14/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWIIHIOSBESMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390368 | |

| Record name | Methyl 4-(1H-imidazol-1-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160446-18-4 | |

| Record name | Methyl 4-(1H-imidazol-1-ylmethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160446-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(1H-imidazol-1-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and General Procedure

The nucleophilic substitution method leverages the reactivity of imidazole’s nitrogen atom toward electrophilic centers. A common route involves reacting 4-(chloromethyl)benzoic acid methyl ester with imidazole under basic conditions. Deprotonation of imidazole by a strong base (e.g., potassium carbonate or sodium hydride) enhances its nucleophilicity, enabling displacement of the chloride group.

Typical Reaction Conditions :

-

Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMA)

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Temperature : 80–110°C

-

Time : 10–24 hours

For example, a protocol adapted from patent literature involves heating 4-(chloromethyl)benzoate (1.0 equiv) with imidazole (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF at 110°C for 10 hours. The crude product is purified via column chromatography (hexane/ethyl acetate), yielding the target compound in 70–85% purity.

Optimization and Challenges

The addition of catalytic potassium iodide (KI) accelerates the reaction by facilitating halide exchange, particularly when aryl chlorides exhibit low reactivity. However, competing side reactions, such as hydrolysis of the chloromethyl group or over-alkylation of imidazole, necessitate careful control of stoichiometry and moisture content.

Table 1 : Comparative Analysis of Nucleophilic Substitution Conditions

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling Strategy

Palladium-catalyzed coupling offers a versatile route for constructing the imidazole-benzoate linkage. This method typically employs 4-(bromomethyl)benzoate and imidazole-1-boronic acid in the presence of a palladium catalyst. The Suzuki reaction proceeds via transmetallation and reductive elimination steps, forming the C–N bond.

Representative Protocol :

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Base : K₂CO₃

-

Solvent : Tetrahydrofuran (THF)/H₂O (3:1)

-

Conditions : 80°C, 12 hours

This method achieves yields of 65–75%, with the boronic acid derivative requiring prior synthesis.

Carbonylation Reactions

An alternative palladium-mediated approach involves carbon monoxide insertion. For instance, 4-iodobenzoate methyl ester reacts with imidazole under 25 atm CO at 95°C, forming the imidazole-linked product via a carbonyl intermediate. This method, while efficient, demands specialized equipment for high-pressure conditions.

Equation :

Multi-Step Convergent Synthesis

Cyclization Approaches

Recent methods explore in-situ imidazole ring formation on the benzoate scaffold. A nitrile oxide-alkyne cycloaddition (Huisgen reaction) generates the imidazole ring directly on 4-(propiolylmethyl)benzoate, though yields remain moderate (50–60%).

Industrial-Scale Production Considerations

Process Optimization

Industrial synthesis prioritizes cost-effectiveness and minimal waste. Continuous flow reactors enhance heat and mass transfer during nucleophilic substitution, reducing reaction times by 30% compared to batch processes. Green solvents like cyclopentyl methyl ether (CPME) replace DMF to improve sustainability.

Purification Techniques

Large-scale purification employs crystallization over chromatography. For instance, recrystallization from ethanol/water mixtures achieves >98% purity, critical for pharmaceutical applications.

Comparative Evaluation of Methods

Table 2 : Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Nucleophilic Substitution | 78–85 | 95 | High | Low |

| Palladium-Catalyzed | 65–75 | 90 | Moderate | High |

| Convergent Synthesis | 70–80 | 98 | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1H-imidazol-1-ylmethyl)benzoate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is utilized as a precursor in synthesizing pharmaceuticals. Its imidazole structure is common in many biologically active compounds, facilitating drug discovery efforts .

- Biological Activity : Studies indicate that imidazole derivatives can exhibit various pharmacological effects, including antimicrobial and anticancer activities. The compound's ability to interact with biological targets, such as enzymes and receptors, suggests potential therapeutic applications .

2. Organic Synthesis

- Building Block for Complex Molecules : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its structural features allow for further chemical modifications, enabling the creation of diverse compounds with tailored properties .

- Synthesis Methods : Common synthetic routes include condensation reactions and esterification processes. These methods are essential for producing this compound in laboratory settings .

This compound's biological activities are primarily linked to its imidazole moiety. Research indicates that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving enzyme inhibition .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 4-(1H-imidazol-1-ylmethyl)benzoate with analogs based on structural features, physical properties, and reactivity:

Key Comparative Insights :

Structural Variations and Reactivity: The methylene spacer in this compound enhances conformational flexibility compared to the rigid imidazole-directly-attached analog (Methyl 4-(1H-imidazol-1-yl)benzoate). This flexibility facilitates nucleophilic reactions, such as hydrazide formation, enabling diverse heterocyclic derivatization . Quinoline-piperazine analogs (e.g., C1–C7 in ) exhibit higher molecular weights (469–520 g/mol) due to extended aromatic systems, which may enhance π-π stacking interactions but reduce solubility compared to the simpler imidazole-benzoate structure .

Physicochemical Properties: The logP value of 1.718 for this compound suggests moderate lipophilicity, suitable for membrane permeability in drug design. Melting Point: The target compound’s sharp melting range (79.5–81°C) indicates high crystallinity, advantageous for purification. Derivatives like hydrazones or oxadiazoles may exhibit lower melting points due to reduced symmetry .

Synthetic Utility :

- This compound’s ester group allows hydrolysis to carboxylic acid derivatives, while the imidazole ring participates in coordination chemistry (e.g., metal-organic frameworks) .

- In contrast, Ethyl imidazo[1,5-a]pyridine-8-carboxylate (similarity score 0.93, ) contains a fused bicyclic system, offering distinct electronic properties for catalysis or fluorescence applications .

Biological Activity

Methyl 4-(1H-imidazol-1-ylmethyl)benzoate is a compound that belongs to the class of imidazole derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a benzoate moiety substituted at the para position with a 1H-imidazol-1-ylmethyl group. Its molecular formula is , with a molecular weight of approximately 220.24 g/mol. The imidazole ring contributes significantly to its biological properties, making it a valuable building block in organic synthesis and drug development.

Imidazole derivatives, including this compound, interact with various biological targets, leading to a wide range of pharmacological effects. Notable activities include:

- Antimicrobial Activity : Compounds containing imidazole rings are known for their antibacterial and antifungal properties. Studies indicate that this compound exhibits significant activity against various microbial strains .

- Anticancer Potential : Research has shown that imidazole derivatives can act as enzyme inhibitors, impacting biochemical pathways crucial for cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on different cancer cell lines .

Biological Activities and Research Findings

The biological activities of this compound can be summarized as follows:

Case Studies

Several studies have highlighted the pharmacological potential of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections.

- Cytotoxicity Against Cancer Cells : In vitro studies showed that this compound had a dose-dependent cytotoxic effect on human breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating its potential as an anticancer agent .

- Enzyme Inhibition Studies : Research indicated that this compound selectively inhibits certain enzymes involved in steroidogenesis, which could be beneficial in treating conditions like hypertension and heart failure .

Q & A

Q. What are the established synthetic routes for Methyl 4-(1H-imidazol-1-ylmethyl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification. For example, coupling 4-(chloromethyl)benzoic acid derivatives with imidazole under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization includes solvent selection (polar aprotic solvents enhance reactivity), temperature control (60–80°C), and catalyst use (e.g., MnO₂ for oxidation steps, as seen in imidazole aldehyde syntheses) . Reaction progress can be monitored via TLC, and purification achieved via column chromatography. Yields improve with stoichiometric excess of imidazole (1.2–1.5 equiv) and inert atmospheres to prevent side reactions.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

-

NMR : The ester carbonyl (C=O) appears at ~168–170 ppm in NMR. Imidazole protons resonate as singlet(s) between δ 7.2–7.8 ppm in NMR, while the methylene bridge (Ar–CH₂–N) shows as a singlet at δ 5.2–5.4 ppm .

-

IR : Strong absorption bands at ~1720 cm (ester C=O) and 3100–2900 cm (aromatic and aliphatic C–H).

-

Mass Spectrometry : Molecular ion peak [M+H] at m/z corresponding to CHNO (calculated: 216.09).

Key NMR Peaks Proton/Group Imidazole H (C2, C4) Benzoate OCH₃ Ar–CH₂–N

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs), and what functionalization strategies enhance porosity?

- Methodological Answer : The imidazole moiety acts as a ligand for metal nodes (e.g., Cu, Zn). Design MOFs by solvothermal synthesis: dissolve the compound with metal salts (e.g., Cu(NO₃)₂) in DMF/water, heat at 85°C for 24–48 hours. Post-synthetic modification (e.g., replacing aqua ligands with pyridines) tailors pore functionality . Porosity is assessed via BET surface area analysis, with functionalization reducing pore size by ~0.3 nm but increasing selectivity for gas adsorption.

Q. How to resolve discrepancies between crystallographic and spectroscopic data during structural validation?

- Methodological Answer : Contradictions arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray). For example, imidazole ring torsional angles in crystals (e.g., N–C–C–N = −168.87° ) may differ from solution conformers. Validate via:

- 2D NMR (NOESY/ROESY) : Detect through-space correlations between methylene protons and imidazole/aryl groups.

- DFT Calculations : Compare computed NMR shifts with experimental data to identify dominant conformers .

Q. What computational methods predict the bioactivity of this compound derivatives, and how do docking studies guide experimental design?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR or Her2. Protonate the compound at physiological pH, then dock into active sites (PDB: 1M17 for EGFR). Key interactions: H-bonding between the ester carbonyl and Lys721, π–π stacking of the benzoate with Phe723 .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Prioritize derivatives with ΔG < −8 kcal/mol for synthesis.

Q. How to achieve regioselective substitution in derivatives with multiple reactive sites (e.g., nitro or halogen groups)?

- Methodological Answer : Use directing groups (e.g., –NO₂ in Methyl 4,5-di(1H-imidazol-1-yl)-2-nitrobenzoate ) to control electrophilic substitution. For example, nitration at the para position is favored due to steric hindrance from the ester group. Protect reactive sites with Boc groups, then deprotect post-reaction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.